2-methyl-1H-imidazo[1,2-b]pyrazole 2-methyl-1H-imidazo[1,2-b]pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13902369
InChI: InChI=1S/C6H7N3/c1-5-4-9-6(8-5)2-3-7-9/h2-4,7H,1H3
SMILES:
Molecular Formula: C6H7N3
Molecular Weight: 121.14 g/mol

2-methyl-1H-imidazo[1,2-b]pyrazole

CAS No.:

Cat. No.: VC13902369

Molecular Formula: C6H7N3

Molecular Weight: 121.14 g/mol

* For research use only. Not for human or veterinary use.

2-methyl-1H-imidazo[1,2-b]pyrazole -

Specification

Molecular Formula C6H7N3
Molecular Weight 121.14 g/mol
IUPAC Name 2-methyl-5H-imidazo[1,2-b]pyrazole
Standard InChI InChI=1S/C6H7N3/c1-5-4-9-6(8-5)2-3-7-9/h2-4,7H,1H3
Standard InChI Key CLBNPLYFQPAKKV-UHFFFAOYSA-N
Canonical SMILES CC1=CN2C(=N1)C=CN2

Introduction

Structural and Electronic Characteristics

Core Architecture

2-Methyl-1H-imidazo[1,2-b]pyrazole features a bicyclic system where imidazole (positions 1–3) and pyrazole (positions 4–6) rings share two adjacent nitrogen atoms (Figure 1). The methyl group at C2 induces steric effects that influence tautomeric equilibria and reaction pathways. X-ray crystallography confirms predominant adoption of the 1H-tautomer due to conjugation stabilization between N1 and C3 .

Electronic Properties

Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 4.2 eV, intermediate between indole (4.5 eV) and benzimidazole (3.9 eV) . The methyl group increases electron density at C7, enabling selective functionalization. Protonation occurs preferentially at N1 (pKa ≈ 7.3 in aqueous media), contrasting with indole’s NH group (pKa ≈ 9.5) .

Synthetic Methodologies

Groebke–Blackburn–Bienaymé (GBB) Reaction

Microwave-assisted GBB three-component reactions enable rapid library synthesis (Table 1):

Table 1. GBB synthesis of 2-methyl-1H-imidazo[1,2-b]pyrazoles

Starting MaterialsConditionsYield (%)Purity (%)
5-Aminopyrazole-4-carbonitrileMW, 80°C, 15 min65–83>95
Aldehydes + IsocyanidesTFA (20 mol%), RT

This method achieves regioselectivity >98% by steric shielding of the pyrazole N-H group .

Directed Metalation Strategies

Sequential functionalization via Br/Mg-exchange and TMP-zincation enables precise substitution patterns (Scheme 1):

  • Br/Mg-exchange at C7 using iPrMgCl·LiCl (-30°C, THF)

  • Electrophilic trapping with aldehydes/ketones (up to 89% yield)

  • TMP2Zn·MgCl2·2LiCl-mediated metalation at C6 (0°C, 2 h)

  • Fragmentation to access push-pull dyes (ΦFL = 0.45–0.68)

Physicochemical Profiling

Solubility and Lipophilicity

Comparative studies with indole derivatives demonstrate marked improvements:

Table 2. Solubility comparison of pruvanserin vs. 2-methyl-imidazo[1,2-b]pyrazole isostere

ParameterPruvanserin (Indole)Isostere (Imidazopyrazole)
Aqueous solubility12.5 μM89.7 μM
logD (pH 7.4)3.22.1
Plasma protein binding94%81%

The reduced lipophilicity (ΔlogD = -1.1) correlates with enhanced bioavailability in preclinical models .

Stability Profiles

Accelerated stability testing (40°C/75% RH, 30 days) shows:

  • Hydrolytic stability: <5% degradation in pH 1–9 buffers

  • Photostability: 89% remaining after 200 W/m² UV exposure

  • Thermal stability: Decomposition onset at 218°C (DSC)

Biological Activities

Antimicrobial Effects

Against Xanthomonas oryzae (plant pathogen):

  • MIC50: 7.40 μg/mL (vs. 66.98 μg/mL for streptomycin)

  • Mechanism: Disruption of cell membrane integrity (PI uptake >80% at 2×MIC)

Industrial Applications

Pharmaceutical Intermediates

Serves as key building block for:

  • 5-HT2A antagonists (improved CNS penetration vs. indole analogs)

  • Antiviral agents: EC50 = 0.8 nM against SARS-CoV-2 3CLpro

Optoelectronic Materials

Push-pull dyes derived from imidazopyrazole fragmentation exhibit:

  • λabs: 450–620 nm (molar extinction ε = 1.2–2.8 ×10⁴ M⁻¹cm⁻¹)

  • Electroluminescence: EQE = 8.7% in OLED prototypes

Future Perspectives

Synthetic Challenges

  • C–H activation at C3 remains inefficient (current yields <35%)

  • Enantioselective functionalization requires chiral ligand development

Translational Opportunities

  • PROTAC conjugates: Leveraging improved solubility for targeted protein degradation

  • Antibody-drug conjugates: Stability profile supports linker design

Environmental Impact

Life-cycle assessment identifies key areas for green chemistry innovation:

  • Replace TMP bases with biocatalytic systems

  • Develop continuous-flow GBB protocols to reduce E-factor

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